molecular formula C20H22N2O8 B13904977 Bz(-5)Ribf2Ac3Me(b)-thymin-1-yl

Bz(-5)Ribf2Ac3Me(b)-thymin-1-yl

Cat. No.: B13904977
M. Wt: 418.4 g/mol
InChI Key: OBRBAUHBBBXCEO-YFHUEUNASA-N
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Description

Bz(-5)Ribf2Ac3Me(b)-thymin-1-yl is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bz(-5)Ribf2Ac3Me(b)-thymin-1-yl typically involves a multi-step process that includes the following key steps:

    Formation of the Ribf2Ac3Me(b) Moiety:

    Attachment of the Bz(-5) Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, which requires a Lewis acid catalyst such as aluminum chloride.

    Coupling with Thymin-1-yl: The final step involves the coupling of the protected ribose derivative with thymine through a glycosylation reaction, typically using a strong acid catalyst like trifluoromethanesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Bz(-5)Ribf2Ac3Me(b)-thymin-1-yl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or acetyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bz(-5)Ribf2Ac3Me(b)-thymin-1-yl has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in DNA and RNA analogs, which can be used in genetic research and biotechnology.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which Bz(-5)Ribf2Ac3Me(b)-thymin-1-yl exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids, influencing their structure and function. This interaction can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with key enzymes and signaling pathways.

Comparison with Similar Compounds

Bz(-5)Ribf2Ac3Me(b)-thymin-1-yl can be compared with other similar compounds, such as:

    Bz(-5)Ribf2Ac3Me(b)-uracil-1-yl: Similar structure but with uracil instead of thymine, leading to different biological activities.

    Bz(-5)Ribf2Ac3Me(b)-cytosin-1-yl: Contains cytosine, which can result in different interactions with nucleic acids.

    Bz(-5)Ribf2Ac3Me(b)-adenin-1-yl:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with nucleic acids in a distinct manner, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H22N2O8

Molecular Weight

418.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-4-acetyloxy-3-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C20H22N2O8/c1-11-9-22(20(26)21-17(11)24)18-16(29-12(2)23)15(27-3)14(30-18)10-28-19(25)13-7-5-4-6-8-13/h4-9,14-16,18H,10H2,1-3H3,(H,21,24,26)/t14-,15-,16-,18-/m1/s1

InChI Key

OBRBAUHBBBXCEO-YFHUEUNASA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC)OC(=O)C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC)OC(=O)C

Origin of Product

United States

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